Vinylmethylsiloxane homopolymer
Description
Contextualization of Siloxane Polymer Chemistry in Advanced Materials Research
The field of siloxane polymer chemistry is a dynamic area of research, continually pushing the boundaries of material performance. elsevierpure.com The versatility of the siloxane backbone allows for extensive chemical modification, enabling the synthesis of polymers with tailored properties. nih.gov By introducing various organic side groups to the silicon atoms, researchers can fine-tune characteristics such as solubility, reactivity, and surface energy. mdpi.comacs.org This adaptability makes polysiloxanes invaluable in the development of advanced materials for sectors including electronics, biomedical devices, and high-performance coatings. elsevierpure.commdpi.com
The fundamental properties that make polysiloxanes attractive for advanced applications include:
Thermal Stability: The robust Si-O bond imparts exceptional resistance to high temperatures. wikipedia.org
Low-Temperature Flexibility: Polysiloxanes maintain their elastomeric properties even at very low temperatures, a trait attributed to the high rotational freedom of the Si-O bond. acs.orgresearchgate.net
Chemical Inertness: The stable backbone provides resistance to many chemical environments. nih.govwikipedia.org
Biocompatibility: Many polysiloxanes exhibit low toxicity and are well-tolerated by biological systems. nih.gov
Academic Significance of Vinyl-Functionalized Polysiloxanes
Among the various modifications of polysiloxanes, the introduction of vinyl (-CH=CH2) groups holds significant academic and industrial importance. researchgate.netresearchgate.net These vinyl-functionalized polysiloxanes, including vinylmethylsiloxane homopolymer, serve as highly versatile platforms for further chemical transformations. evitachem.com The vinyl group acts as a reactive site, enabling a variety of cross-linking and modification reactions, most notably hydrosilylation. researchgate.net
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across the vinyl double bond, is a highly efficient and widely used method for creating cross-linked silicone networks. researchgate.net This process is fundamental to the curing of many silicone elastomers and adhesives. The presence of vinyl groups allows for precise control over the cross-linking density, which in turn dictates the mechanical properties of the final material. researchgate.net This tunability is a key focus of academic research, as it allows for the rational design of materials with specific hardness, elasticity, and tear strength. nih.gov
Overview of Research Trajectories for this compound
This compound, a polymer consisting of repeating vinylmethylsiloxane units, is a subject of ongoing research aimed at harnessing its unique properties for specialized applications. evitachem.comnih.gov Current research trajectories are exploring its potential in several key areas.
One major area of investigation is its use in the formulation of high-performance elastomers and sealants. evitachem.com Researchers are exploring how the concentration and distribution of vinyl groups along the polymer chain influence the curing kinetics and the final mechanical properties of the resulting materials. This includes studying the effects on tensile strength, elongation at break, and compression set.
Another significant research direction involves the use of this compound as a component in advanced coatings and adhesives. evitachem.com Its moisture resistance and thermal stability make it an attractive candidate for protective coatings in harsh environments. evitachem.com Furthermore, the reactive vinyl groups can be utilized to promote adhesion to various substrates through covalent bonding.
In the realm of biomedical materials, the biocompatibility of polysiloxanes makes this compound a candidate for use in medical devices and drug delivery systems. evitachem.comnih.gov Research in this area focuses on modifying the polymer to enhance its biocompatibility and to introduce specific functionalities for targeted applications.
The synthesis of this compound itself is also an active area of research. mdpi.com Scientists are investigating various polymerization techniques, such as anionic ring-opening polymerization, to control the molecular weight and architecture of the polymer. evitachem.comnih.gov This control is crucial for tailoring the material's properties to the specific demands of advanced applications. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H8OSi |
|---|---|
Molecular Weight |
88.18 g/mol |
IUPAC Name |
hydroxy-[(E)-prop-1-enyl]silane |
InChI |
InChI=1S/C3H8OSi/c1-2-3-5-4/h2-4H,5H2,1H3/b3-2+ |
InChI Key |
ZYRJZECTCHFOEW-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/[SiH2]O |
Canonical SMILES |
CC=C[SiH2]O |
Origin of Product |
United States |
Monomer Synthesis and Precursor Preparation
Methodologies for Vinylmethylsiloxane Monomer Synthesis
The synthesis of vinylmethylsiloxane monomers, primarily in the form of cyclic oligomers, is a foundational step in the production of vinylmethylsiloxane homopolymers. These cyclic monomers are preferred for ring-opening polymerization, which allows for greater control over the final polymer's molecular weight and structure.
Organosilane Precursor Chemical Transformations
The primary organosilane precursor for vinylmethylsiloxane monomers is methylvinyldichlorosilane (CH₃(CH₂=CH)SiCl₂). The key chemical transformation to generate the desired siloxane backbone is hydrolysis. In a controlled reaction, methylvinyldichlorosilane is reacted with water, leading to the replacement of the chlorine atoms with hydroxyl groups, forming an unstable silanediol intermediate. This intermediate readily undergoes intermolecular condensation to form siloxane bonds (-Si-O-Si-), resulting in a mixture of linear and cyclic vinylmethylsiloxane oligomers.
The reaction conditions, such as temperature, solvent, and the rate of addition of water, are critical in influencing the distribution of cyclic species. For instance, conducting the hydrolysis in a dilute solution can favor the formation of cyclic compounds by promoting intramolecular condensation over intermolecular polymerization.
Cyclic Oligomer Generation Strategies
While hydrolysis of methylvinyldichlorosilane produces a mixture of cyclic oligomers, more targeted strategies are often employed to synthesize specific cyclic species, such as 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V₃) and 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V₄).
One common method involves the vinylation of pre-formed cyclosiloxanes. For example, trimethylcyclotrisiloxane can be reacted with a vinylating agent, such as vinylmagnesium bromide or vinyllithium, to introduce vinyl groups onto the silicon atoms of the cyclosiloxane ring. This method offers a more direct route to specific cyclic monomers.
Another strategy is the controlled depolymerization of high molecular weight vinylmethylsiloxane polymers. This process, often catalyzed by strong acids or bases, can be manipulated to favor the formation of thermodynamically stable cyclic oligomers, which can then be isolated.
Purification Protocols for Vinylmethylsiloxane Cyclic Oligomers
The mixture of cyclic and linear oligomers obtained from the initial synthesis requires rigorous purification to isolate the desired cyclic monomers for homopolymerization. The presence of linear siloxanes and other impurities can negatively impact the polymerization process and the properties of the final polymer.
The primary method for purifying vinylmethylsiloxane cyclic oligomers is fractional distillation under reduced pressure . This technique separates compounds based on their boiling points. As the cyclic oligomers (V₃, V₄, etc.) have distinct boiling points, they can be effectively separated from each other and from linear contaminants. The process involves heating the crude mixture in a distillation apparatus equipped with a fractionating column. The more volatile components rise higher in the column and are collected as separate fractions. Operating under reduced pressure lowers the boiling points of the compounds, preventing thermal degradation.
Below is a table summarizing the physical properties relevant to the purification of common vinylmethylsiloxane cyclic oligomers:
| Compound | Molecular Formula | Boiling Point (°C) at atmospheric pressure |
| 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane (V₃) | C₉H₁₈O₃Si₃ | ~192 |
| 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V₄) | C₁₂H₂₄O₄Si₄ | ~256 |
Control over Monomer Purity and Isomeric Distribution for Homopolymerization
The success of vinylmethylsiloxane homopolymerization, particularly through anionic ring-opening polymerization, is highly contingent on the purity and isomeric composition of the cyclic monomers.
Isomeric Distribution: Vinylmethylcyclosiloxanes can exist as a mixture of stereoisomers (cis/trans isomers) depending on the relative positions of the vinyl and methyl groups on the siloxane ring. The reactivity of these isomers in polymerization can differ. For some vinyl-containing monomers, it has been observed that cis isomers can exhibit lower reactivity due to steric hindrance around the reactive vinyl group. This difference in reactivity can influence the rate of polymerization and the microstructure of the resulting homopolymer. Controlling the isomeric distribution during monomer synthesis and purification is therefore crucial for achieving a polymer with consistent and predictable properties. While specific studies on the homopolymerization of individual vinylmethylcyclosiloxane isomers are not extensively reported, the principles of stereochemistry in polymerization suggest that a controlled isomeric composition will lead to a more uniform polymer structure.
Polymerization Mechanisms and Methodologies for Vinylmethylsiloxane Homopolymer Formation
Ring-Opening Polymerization (ROP) Techniques
Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the formation of a longer polymer chain. youtube.com This process is particularly effective for strained cyclic monomers, such as cyclosiloxanes. researchgate.netgelest.com Both anionic and cationic initiators can be employed, each influencing the reaction mechanism and the final polymer characteristics. youtube.comgelest.com
Anionic Ring-Opening Polymerization (AROP) Mechanisms and Kinetics
Anionic ring-opening polymerization of cyclosiloxanes is a widely utilized method for synthesizing polysiloxanes. uni-rostock.de The "living" nature of AROP, more accurately described as kinetically controlled, is a key feature. This implies a quantitative initiation and a propagation rate that significantly surpasses competing processes like chain randomization or "back-biting," which can alter the polymer's degree of polymerization. semanticscholar.org The kinetics of AROP are influenced by several factors, including the monomer's ring strain, the nature of the initiator, and the reaction conditions. semanticscholar.orgresearchgate.net For instance, the polymerization of strained cyclic trisiloxanes is more effective than that of less strained cyclotetrasiloxanes because the catalyst can be deactivated before significant reversion occurs. semanticscholar.org
The initiation of AROP of cyclosiloxanes involves the use of basic initiators that generate a silanolate anion as the active propagating center. researchgate.net This process can be initiated by various nucleophilic reagents, including metal hydroxides, metal alkoxides, and organometallic compounds like alkyl lithium. youtube.compsu.edu The initiator attacks a silicon atom in the cyclic monomer, cleaving the siloxane bond and forming a linear silanolate. gelest.com
The generation of active species is a critical step. For example, in polymerizations initiated by alkyllithiums in polar solvents, both the initiating carbanions and the propagating carbanions are solvated and less aggregated, leading to efficient initiation. uni-bayreuth.de The choice of initiator is crucial for preparing polymers with well-defined structures. semanticscholar.org
| Initiator Type | Example | Active Species |
| Metal Hydroxides | Potassium hydroxide (B78521) (KOH) | Silanolate anion |
| Metal Alkoxides | Lithium alkoxide | Silanolate anion |
| Organolithium Compounds | n-Butyllithium | Carbanion, leading to a silanolate anion |
| Silylamides | Lithium hexamethyldisilazide | Silylamide anion, leading to a silanolate anion |
This table provides examples of initiator types and the corresponding active species generated during the initiation of anionic ring-opening polymerization of cyclosiloxanes.
Chain propagation in AROP involves the sequential addition of cyclic monomer units to the active silanolate chain end. gelest.com This process is typically fast, even at low temperatures. wikipedia.org The propagation rate can be influenced by the polarity of the solvent and the nature of the counter-ion associated with the propagating anionic center. uni-bayreuth.de
In the case of substituted cyclosiloxanes like those containing vinyl groups, the regioselectivity of the ring-opening can become a factor. However, for the anionic ROP of 2,2,4,4,6,6-hexamethyl-8,8-divinylcyclotetrasiloxane initiated by a superbase, a random microstructure is observed, indicating a lack of strong regioselectivity in the ring-opening process. researchgate.netlookchem.com This suggests that the nucleophilic attack of the growing chain end can occur at any of the silicon atoms in the ring with similar probability.
In an ideal living anionic polymerization, there is no formal termination step. The propagating chains remain active until deliberately quenched. wikipedia.org This allows for excellent control over the polymer's molecular weight and the introduction of specific end-groups. gelest.com Termination can be achieved by adding a suitable terminating agent, such as a proton-donating agent or a halosilane like trimethylchlorosilane, which introduces a neutral end-group. gelest.comgoogle.comyoutube.com
The ability to control termination is a powerful tool for creating functionalized polymers. By choosing a specific terminating agent, a desired functional group can be precisely placed at the end of the polymer chain. gelest.com
The catalytic system, comprising the initiator and any co-catalysts or promoters, plays a pivotal role in AROP. The choice of catalyst influences the polymerization rate, the degree of control over the polymer architecture, and the occurrence of side reactions. uni-rostock.desemanticscholar.org Weak catalysts are often preferred for the polymerization of strained cyclic monomers as they can rapidly cleave the Si-O-Si bonds in the strained rings but are less effective at cleaving the bonds in the resulting linear polymer chains, thus minimizing back-biting. semanticscholar.org
Alkyl lithium compounds, such as n-butyllithium and sec-butyllithium, are commonly used as initiators for the AROP of cyclosiloxanes. psu.edursc.org They are effective in initiating the polymerization by nucleophilic attack on the cyclic monomer. researchgate.net However, the efficiency of alkyl lithium initiators can be affected by aggregation in nonpolar solvents. uni-bayreuth.deresearchgate.net
Co-catalysts or promoters, which can be Lewis bases, are often added to enhance the reactivity of the initiator and promote a more controlled polymerization. mdpi.com For instance, in a method for the anionic non-equilibrium ring-opening polymerization of cyclosiloxane, hexamethyldisilazane (B44280) lithium salt is used as an initiator in the presence of an accelerator. google.com These additives can help to break up initiator aggregates and increase the concentration of active species, leading to faster and more uniform polymerization.
| Research Finding | Catalyst System | Monomer | Key Outcome |
| Kinetically controlled ROP | "Weak" catalysts | Strained cyclosiloxanes | Scalable preparation of polymers with low polydispersities (approaching 1). semanticscholar.org |
| High conversion polymerization | Hexamethyldisilazane lithium salt with accelerator | Cyclosiloxane | Monomer conversion rates of 95-100%. google.com |
| Living polymerization | Butyllithium | 1,1-dimethyl-3-phenylsilacyclobutane | Living polymerization with narrow molecular weight distribution (Mw/Mn = 1.09). researchgate.net |
| Random copolymer formation | P4-t-Bu superbase | 2,2,4,4,6,6-hexamethyl-8,8-divinylcyclotetrasiloxane | Formation of a copolymer with a random microstructure. researchgate.netlookchem.com |
This table summarizes key research findings on the influence of different catalytic systems on the anionic ring-opening polymerization of cyclosiloxanes.
Influence of Catalytic Systems on AROP
Superbase-Mediated Polymerization Approaches
Superbases, such as phosphazene bases, have emerged as powerful catalysts for the ring-opening polymerization (ROP) of cyclosiloxanes. researchgate.netresearchgate.net These strong, non-nucleophilic bases can initiate the polymerization of cyclic monomers like 2,2,4,4,6,6-hexamethyl-8,8-divinylcyclotetrasiloxane (a source of vinylmethylsiloxane units) to form high molecular weight polymers. researchgate.netresearchgate.net The mechanism involves the activation of the monomer by the superbase, leading to the cleavage of the siloxane bond and subsequent chain propagation.
The use of superbases like P4-t-Bu has been shown to effectively catalyze the anionic ring-opening polymerization of divinylcyclotetrasiloxane, resulting in a random microstructure of the copolymer. researchgate.net This approach also leads to the formation of a series of monomeric cyclosiloxanes with varying numbers of dimethylsiloxane and divinylsiloxane units. researchgate.net The high efficiency of these catalysts allows for polymerization under relatively mild conditions. researchgate.net
Table 1: Superbases in Vinylmethylsiloxane Homopolymer Synthesis
| Superbase | Monomer | Resulting Polymer Microstructure | Reference |
| P4-t-Bu | 2,2,4,4,6,6-hexamethyl-8,8-divinylcyclotetrasiloxane | Random | researchgate.net |
Solvent Effects on Polymerization Kinetics and Chain Architecture
The choice of solvent plays a critical role in the polymerization of vinylmethylsiloxane, influencing both the reaction kinetics and the final polymer architecture. The solvent can affect the solubility of the monomer and the growing polymer chains, the viscosity of the reaction medium, and the rate of chain transfer reactions. uomustansiriyah.edu.iqrsc.org
In ring-opening polymerization, the solvent can influence the equilibrium between the cyclic monomers and the linear polymer chains. semanticscholar.orggelest.com For instance, in the polymerization of cyclosiloxanes, the entropy gain from the increased flexibility of the linear polymer chain compared to the cyclic monomer is a major driving force. semanticscholar.orggelest.com The solvent's interaction with the polymer can alter this entropy, thereby shifting the equilibrium. rsc.org In some cases, specific solvents can coordinate with the active centers, accelerating the polymerization rate. semanticscholar.org
Cationic Ring-Opening Polymerization Approaches
Cationic ring-opening polymerization (CROP) is another significant method for synthesizing polysiloxanes. researchgate.net This technique typically employs strong protic acids like trifluoromethanesulfonic acid (triflic acid) as initiators. researchgate.netgelest.com The polymerization is initiated by the protonation of a siloxane oxygen atom in the cyclic monomer, which then propagates by attacking other monomer molecules. researchgate.net
When applied to 2,2,4,4,6,6-hexamethyl-8,8-divinylcyclotetrasiloxane, triflic acid-initiated ROP proceeds in a chemoselective manner. researchgate.net This results in a copolymer with a more ordered microstructure compared to the random structure obtained with superbase catalysis. researchgate.net A key feature of this method is that the starting cyclosiloxane is the only monomeric cyclic species found in the final product mixture. researchgate.net
Table 2: Comparison of Superbase and Cationic ROP of Divinylcyclotetrasiloxane
| Catalyst System | Resulting Copolymer Microstructure | Predominant Monomeric Cyclosiloxanes | Reference |
| P4-t-Bu Superbase | Random | Cyclotetra-, cyclopenta-, and cyclohexasiloxanes | researchgate.net |
| Triflic Acid | More Ordered | Starting cyclotetrasiloxane | researchgate.net |
Controlled Radical Polymerization (CRP) Techniques for Vinyl Monomer Incorporation
Controlled radical polymerization (CRP) techniques offer precise control over the polymerization of vinyl monomers, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comyoutube.com These methods are characterized by a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. sigmaaldrich.comcmu.edu
Free Radical Polymerization Kinetics and Initiation
Free radical polymerization is a chain reaction involving three main steps: initiation, propagation, and termination. fiveable.meuvebtech.com
Initiation: This process begins with the generation of free radicals from an initiator molecule, which can be achieved through thermal decomposition or photolysis. uomustansiriyah.edu.iq These primary radicals then react with a monomer molecule to form an active center. fiveable.me The rate of initiation is directly proportional to the initiator concentration. uvebtech.com
Propagation: The newly formed active center rapidly adds successive monomer units, leading to the growth of the polymer chain. fiveable.me The rate of polymerization is dependent on the concentrations of both the monomer and the active centers. fiveable.me
Termination: The growth of a polymer chain is stopped through either combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another. ethz.chyoutube.com
Chain transfer reactions can also occur, where the radical activity is transferred to a monomer, polymer, or solvent molecule, which can influence the final molecular weight. uomustansiriyah.edu.iq
Atom Transfer Radical Polymerization (ATRP) Considerations
Atom transfer radical polymerization (ATRP) is a versatile CRP method that uses a transition metal complex (e.g., copper, iron) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.eduwikipedia.org The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain. wikipedia.org
Key components of an ATRP system include the monomer, an initiator with a transferable halogen, the transition metal catalyst, and a ligand to solubilize the metal salt and tune its reactivity. wikipedia.orgyoutube.com The success of ATRP in achieving well-controlled polymerization lies in establishing an equilibrium that is heavily shifted towards the dormant species, thus keeping the concentration of active radicals very low and minimizing termination reactions. wikipedia.org This technique is tolerant to a wide range of functional groups in the monomer and can be conducted in various solvents. sigmaaldrich.com
Reversible Addition-Fragmentation Chain Transfer (RAFT) Strategies
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent. wikipedia.org This method allows for the synthesis of polymers with controlled molecular weights and low polydispersity. sigmaaldrich.comwikipedia.org
The RAFT mechanism involves a degenerative chain transfer process. wikipedia.org A propagating radical adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either reforming the original radical or releasing a new radical that can initiate further polymerization, while the original RAFT agent is converted into a dormant polymeric RAFT agent. This rapid exchange between active and dormant chains ensures that all chains grow at a similar rate. sigmaaldrich.com RAFT is compatible with a broad array of monomers and reaction conditions, including aqueous solutions. sigmaaldrich.comwikipedia.org
Polymerization Thermodynamics and Equilibrium Considerations
The formation of this compound is subject to fundamental thermodynamic principles that dictate the feasibility and extent of the polymerization reaction. The process is governed by the Gibbs free energy of polymerization (ΔG_p), which is a function of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization, as described by the equation: ΔG_p = ΔH_p - TΔS_p.
Polymerization proceeds spontaneously only when ΔG_p is negative. The enthalpy term (ΔH_p) is typically negative for polymerization, as the conversion of monomer double bonds to polymer single bonds is an exothermic process. Conversely, the entropy term (ΔS_p) is also negative, reflecting the loss of translational freedom as individual monomer molecules are linked into a more ordered polymer chain.
This opposition between enthalpy and entropy gives rise to the concept of a ceiling temperature (T_c). The ceiling temperature is the critical temperature at which the rate of polymerization equals the rate of depolymerization, and ΔG_p is zero. Above T_c, the polymer is thermodynamically unstable and will depolymerize back to monomers. Therefore, T_c = ΔH_p / ΔS_p represents the maximum temperature at which polymerization can occur. While specific thermodynamic values for VMSHP are not extensively documented in readily available literature, the principles of anionic living-equilibrium polymerization of other macromonomers provide a relevant framework. nii.ac.jp For a polymerization to be successful, the reaction temperature must be maintained below the ceiling temperature of vinylmethylsiloxane.
Equilibrium thermodynamics also control key physical properties of the resulting polymer, such as its pressure-volume-temperature (PVT) behavior, thermal expansion coefficient, and compressibility. psu.edu Phase equilibrium studies, often visualized through phase diagrams, are crucial for understanding the behavior of polymer systems, particularly in blends or solutions. psu.eduresearchgate.net For VMSHP, these thermodynamic considerations are paramount for controlling the polymerization process and ensuring the stability of the final polymer product.
Methodologies for Molecular Architecture Control in VMSHP Synthesis
Controlling the molecular architecture of VMSHP is essential for fine-tuning its material properties. This involves sophisticated strategies to dictate the polymer's chain-end functionalities and the degree of branching. researchgate.netuc.edu The inherent reactivity of the vinyl groups and the siloxane backbone allows for considerable versatility in designing specific polymer structures. researchgate.net
The functional groups at the termini of a polymer chain significantly influence its reactivity, solubility, and interfacial properties. For polysiloxanes, including VMSHP, introducing specific end-groups is a common strategy to prepare them for subsequent reactions, such as cross-linking in elastomer formulations. researchgate.net One of the primary methods for achieving this is through post-polymerization modification, where the terminal groups of an already-synthesized polymer are chemically converted. researchgate.net This approach can, however, face challenges in achieving complete conversion due to the low concentration of end groups. researchgate.net
An alternative and often more precise method involves the use of functional initiators or terminating agents during the polymerization process itself. In this approach, the functional group is introduced at the very beginning or end of the chain growth process. For instance, in addition-cure silicone systems, vinyl-terminated siloxanes serve as the base polymers, where the terminal vinyl groups are specifically designed for cross-linking reactions with hydride-functional siloxanes catalyzed by platinum complexes. gelest.com
The table below outlines common functional end-groups and the strategies used to incorporate them into a polysiloxane chain.
| Functional End-Group | Strategy for Introduction | Purpose/Application |
| Vinyl | Use of vinyl-containing terminating agents; Controlled polymerization of vinylmethylsiloxane cyclics. | Reactive site for addition-cure (hydrosilylation) cross-linking. researchgate.netgelest.com |
| Hydroxyl (-OH) | Hydrolysis of terminal Si-Cl or Si-OR bonds; Use of specific initiators. | Reactive site for condensation cure; Improves adhesion. researchgate.net |
| Trimethylsilyl (-Si(CH₃)₃) | Use of trimethylsilyl-containing terminating agents (e.g., hexamethyldisiloxane). | Provides chemical inertness and thermal stability. researchgate.net |
| Epoxy | Reaction of terminal vinyl or hydroxyl groups with an epoxy-functional molecule. | Enables curing with amines or anhydrides; enhances adhesion. researchgate.net |
Creating branched and hyperbranched structures in VMSHP moves beyond linear chains to produce complex, three-dimensional macromolecules with unique properties like lower viscosity and a higher density of functional groups compared to their linear counterparts. researchgate.net Hyperbranched polymers are typically synthesized in a one-pot reaction, which makes them attractive for various applications. researchgate.netuc.edu
The synthesis of branched VMSHP architectures relies on the introduction of branching points along the polymer backbone. This can be achieved by incorporating a multifunctional monomer into the polymerization reaction. For VMSHP, this could involve a comonomer containing more than one polymerizable vinyl group or a siloxane unit with additional reactive sites.
A common approach for creating such structures is the polymerization of ABₓ monomers, where 'A' and 'B' are different functional groups that react with each other, and 'x' is greater than or equal to two. In the context of VMSHP, the pendant vinyl group on each methylsiloxane unit can be considered a reactive site. A network or branched structure can be formed by reacting these pendant vinyl groups with a multifunctional cross-linking agent, such as a siloxane copolymer containing multiple silicon-hydride (Si-H) groups. This is the fundamental chemistry behind many addition-cure silicone elastomer systems. gelest.com By carefully controlling the stoichiometry between the vinyl groups on the VMSHP and the Si-H groups of the cross-linker, the degree of branching can be precisely managed, ranging from lightly branched polymers to densely cross-linked networks.
Process Design and Reaction Condition Optimization in Homopolymerization
The successful synthesis of VMSHP with desired characteristics necessitates careful design of the process and optimization of reaction conditions. The goal is to maximize yield and selectivity while achieving the target molecular weight and architecture. beilstein-journals.org This involves the precise control of several critical parameters. uc.edugelest.com
Modern approaches to process optimization often employ statistical methods like Response Surface Methodology (RSM) or machine learning algorithms. beilstein-journals.orgresearchgate.net These techniques allow for the systematic study of multiple variables simultaneously to identify the optimal conditions more efficiently than traditional one-variable-at-a-time experiments. researchgate.net For VMSHP homopolymerization, key parameters that require optimization include temperature, catalyst selection and concentration, and monomer concentration.
Temperature: As discussed under thermodynamics, the temperature must be kept below the ceiling temperature (T_c) to favor polymer formation. The specific temperature profile can influence the rate of polymerization and the potential for side reactions. The selection of catalysts often dictates the optimal temperature range, with systems designed for room temperature (RTV), low temperature (LTV, 50-130°C), or high temperature (HTV, >130°C) curing. gelest.com
Catalyst: Platinum-based catalysts, often in the form of complexes dissolved in solvents like xylene or siloxanes, are commonly used for the addition-cure polymerization involving vinyl-functional siloxanes. gelest.com The choice and concentration of the catalyst are critical as they control the cure rate and the efficiency of the polymerization.
Reactant Concentration: The initial concentration of the vinylmethylsiloxane monomer and any initiator or chain transfer agent will directly impact the final molecular weight of the homopolymer.
The table below summarizes key process parameters and their general influence on the homopolymerization of VMSHP.
| Parameter | General Effect on Polymerization | Optimization Goal |
| Temperature | Affects reaction rate and equilibrium position. gelest.com | Maximize polymerization rate while avoiding depolymerization (staying below T_c) and side reactions. |
| Catalyst Concentration | Primarily controls the rate of reaction/cure. gelest.com | Achieve a desired cure time without compromising the pot life or final properties of the polymer. |
| Monomer/Initiator Ratio | Influences the degree of polymerization and final molecular weight. | Achieve a target molecular weight and viscosity for the final polymer. gelest.com |
| Solvent | Can affect reactant solubility, reaction kinetics, and heat transfer. | Ensure a homogeneous reaction medium and control reaction exotherms. |
By systematically adjusting these parameters, often guided by statistical design of experiments, the VMSHP synthesis process can be optimized to produce a polymer with consistent and tailored properties. beilstein-journals.orgresearchgate.net
Post Polymerization Modification and Functionalization Strategies of Vinylmethylsiloxane Homopolymer
Hydrosilylation Reactions on VMSHP Vinyl Groups
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, is the most prominent and widely utilized method for the functionalization of VMSHP. This reaction is highly efficient and offers a straightforward route to covalently attach a vast range of molecules containing a hydrosilane group to the polymer backbone.
Catalytic Systems for Hydrosilylation (e.g., Platinum-Based Catalysts)
The hydrosilylation reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most effective and commonly employed. Several types of platinum catalysts are used, each with its own set of advantages and disadvantages.
Speier's Catalyst (H₂PtCl₆): Historically, chloroplatinic acid was one of the first catalysts used for hydrosilylation. While effective, it can require an induction period to form the active catalytic species.
Karstedt's Catalyst (Pt₂(dvtms)₃): This platinum(0)-divinyltetramethyldisiloxane complex is one of the most active and widely used catalysts for hydrosilylation. acs.org It is highly soluble in silicone and promotes rapid curing at low temperatures. acs.org
Ashby's Catalyst: This is another platinum-based catalyst known for its high activity.
Lamoreaux Catalyst: This catalyst is prepared by reacting chloroplatinic acid with alcohols, ethers, or aldehydes.
The choice of catalyst can influence the reaction rate, regioselectivity, and the potential for side reactions. The activity of these catalysts allows for their use at very low concentrations, often in the parts-per-million range.
| Catalyst | Chemical Name/Description | Key Features |
| Speier's Catalyst | Hexachloroplatinic acid (H₂PtCl₆) | One of the earliest hydrosilylation catalysts; may have an induction period. |
| Karstedt's Catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | High activity at low temperatures; good solubility in silicones. acs.org |
| Ashby's Catalyst | Platinum-octylaldehyde/octanol complex | High catalytic activity. |
| Lamoreaux Catalyst | Reaction product of chloroplatinic acid with alcohols, ethers, or aldehydes | Effective for various hydrosilylation reactions. |
Regioselectivity and Side Reaction Mitigation in Hydrosilylation
Hydrosilylation of the vinyl groups on VMSHP can theoretically result in two different regioisomers: the β-addition product (anti-Markovnikov) and the α-addition product (Markovnikov). The β-addition, where the silicon atom of the hydrosilane attaches to the terminal carbon of the vinyl group, is generally the desired and predominant product due to steric and electronic factors. The formation of the α-isomer is typically less favored.
Several side reactions can occur during the hydrosilylation of VMSHP, which can affect the structure and properties of the final product. These include:
Isomerization of the vinyl group: The catalyst can sometimes promote the isomerization of the vinyl group to other positions along the polymer chain.
Dehydrogenative silylation: This reaction leads to the formation of a silicon-carbon bond with the elimination of hydrogen gas.
Disproportionation of the hydrosilane: The hydrosilane reagent can undergo redistribution reactions, especially at elevated temperatures.
Reaction with moisture: The presence of water can lead to the hydrolysis of the Si-H groups, producing silanols and hydrogen gas, which can cause foaming and other issues. researchgate.net
To mitigate these side reactions and control the regioselectivity, several strategies can be employed:
Catalyst selection: The choice of catalyst and its concentration can significantly influence the outcome of the reaction.
Use of inhibitors: Inhibitors are often added to the formulation to prevent premature reaction at room temperature, allowing for a controlled cure upon heating. Common inhibitors include acetylenic alcohols and maleates.
Control of reaction conditions: Temperature, reaction time, and the stoichiometry of the reactants are crucial parameters that need to be carefully controlled to achieve the desired product with minimal side reactions.
Introduction of Diverse Chemical Functionalities via Vinyl Group Reactivity
The true power of hydrosilylation lies in its ability to introduce a vast array of chemical functionalities onto the VMSHP backbone. By reacting VMSHP with a hydrosilane-containing molecule, the properties of the resulting polymer can be dramatically altered. This has been exploited to create materials with tailored characteristics for a wide range of applications.
Examples of functionalities that can be introduced include:
Organic Polymers: Grafting of organic polymer chains, such as polyethers or polyacrylates, can impart properties like hydrophilicity, biocompatibility, or improved adhesion.
Chromophores and Fluorophores: The attachment of light-absorbing or emitting molecules can lead to the development of optical materials, sensors, or fluorescent labels.
Biomolecules: The immobilization of peptides, proteins, or other biologically active molecules can create biocompatible materials for medical devices or biosensors.
Mesogenic Groups: The introduction of liquid crystalline moieties can lead to the formation of self-organizing materials with interesting optical and electronic properties.
Crosslinking Agents: The use of multi-functional hydrosilanes allows for the crosslinking of VMSHP chains, leading to the formation of silicone elastomers and gels.
| Functional Group | Hydrosilane Reagent Example | Resulting Polymer Property/Application |
| Polyether Chains | Hydrosilane-terminated poly(ethylene glycol) | Increased hydrophilicity, biocompatibility |
| Phenyl Groups | Phenyl-containing hydrosilanes | Enhanced thermal stability, altered refractive index |
| Amino Groups | Amino-functional hydrosilanes | Improved adhesion, sites for further functionalization |
| Epoxy Groups | Epoxy-functional hydrosilanes | Reactive sites for curing and further modification |
| Perfluoroalkyl Chains | Fluoroalkyl-containing hydrosilanes | Hydrophobicity, oleophobicity, low surface energy |
Radical Addition Reactions to Vinyl Moieties
Radical addition reactions provide an alternative pathway for the functionalization of the vinyl groups of VMSHP. The most common example of this is the thiol-ene reaction, which involves the radical-mediated addition of a thiol (R-SH) across the vinyl double bond. This reaction is known for its high efficiency, rapid kinetics, and tolerance to a wide range of functional groups.
The thiol-ene reaction is typically initiated by either thermal or photochemical means in the presence of a radical initiator. The reaction proceeds via a radical chain mechanism, leading to the formation of a thioether linkage. This method has been successfully used to graft various thiol-containing molecules onto polysiloxane backbones. rsc.orgresearchgate.net
Other Chemical Derivatization Approaches on the Polymer Backbone
Beyond hydrosilylation and radical additions, other chemical transformations can be employed to modify the vinyl groups of VMSHP, further expanding the scope of accessible functional materials.
Epoxidation: The vinyl groups can be converted to epoxide rings using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid). These epoxide groups are highly reactive and can be subsequently opened by a variety of nucleophiles, providing a versatile platform for further functionalization.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the vinyl group, resulting in a primary alcohol. The reaction involves the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base. rsc.orgresearchgate.net This introduces hydroxyl functionality to the polymer, which can enhance hydrophilicity and serve as a site for further reactions.
These alternative derivatization strategies, while perhaps less common than hydrosilylation, offer unique opportunities to introduce specific functional groups that may not be readily accessible through other methods. The choice of modification strategy ultimately depends on the desired final properties of the functionalized polysiloxane and the compatibility of the reagents with the polymer backbone.
Degradation Pathways and Stability Investigations of Vinylmethylsiloxane Homopolymer
Thermal Degradation Mechanisms and Kinetics
The thermal degradation of vinylmethylsiloxane homopolymer involves complex processes that are highly dependent on the surrounding atmosphere and temperature. In an inert atmosphere, the primary degradation pathway is depolymerization, while in the presence of oxygen, oxidative processes also play a significant role.
Under inert conditions, such as in a nitrogen or vacuum environment, this compound, like other polysiloxanes, primarily degrades through a depolymerization mechanism. This process involves the cleavage of the siloxane (Si-O) backbone, leading to the formation of volatile, low-molecular-weight cyclic oligomers. The degradation is thought to proceed via an "unzipping" mechanism, where the polymer chain reverts to its monomeric or oligomeric forms. This process is facilitated by the flexibility of the siloxane chain, which can form temporary loops, and is believed to have a relatively low activation energy, typically ranging from 35 to 45 kcal/mol for polysiloxanes. mdpi.com
The primary volatile products formed during the pyrolysis of polysiloxanes are cyclic siloxanes. For polydimethylsiloxane (B3030410) (PDMS), a closely related polymer, the main volatile products are cyclic oligomers such as hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (B44751) (D4), and larger rings. primescholars.comresearchgate.net It is expected that the thermal degradation of this compound would yield a similar series of vinyl-substituted cyclic siloxanes. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a key technique used to identify these volatile degradation products. researchgate.netyoutube.comyoutube.comiaea.org The specific distribution of these cyclic products can be influenced by the pyrolysis temperature and heating rate.
The presence of oxygen significantly alters the thermal degradation mechanism of this compound. In an air atmosphere, oxidative degradation occurs alongside depolymerization. mdpi.com This oxidative process typically initiates at lower temperatures compared to anaerobic degradation. primescholars.com The reaction with oxygen can lead to the formation of silanol (B1196071) (Si-OH) groups and cross-linking between polymer chains, which can result in the formation of a silica-like char residue at higher temperatures. mdpi.com The presence of air has been shown to lower the initial decomposition temperature of polymers and can lead to the formation of a wider range of volatile organic compounds, including oxygenated species. nih.gov
The thermal stability of polysiloxanes can also be affected by the presence of residual catalysts from polymerization or other impurities, which can lower the degradation temperature. mdpi.com
Table 1: Thermal Degradation Characteristics of Polysiloxanes
| Degradation Parameter | Inert Atmosphere | Oxidative Atmosphere |
| Primary Mechanism | Depolymerization (Unzipping) | Depolymerization and Oxidation |
| Onset Temperature | Higher | Lower |
| Volatile Products | Cyclic Siloxane Oligomers | Cyclic Siloxanes, Oxygenated Compounds |
| Solid Residue | Minimal | Silica-like Char |
| Activation Energy (Depolymerization) | 35-45 kcal/mol mdpi.com | 20-30 kcal/mol (Oxidative Step) mdpi.com |
Photodegradation Mechanisms and Environmental Exposure Effects
Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, can lead to the photodegradation of this compound. This process involves the absorption of UV photons, which can lead to the scission of chemical bonds within the polymer structure. The vinyl groups in the polymer are potential sites for photo-initiation.
UV radiation can cause photooxidative degradation, which involves the formation of free radicals, leading to chain scission and a reduction in molecular weight. researchgate.netresearchgate.net This can result in the loss of mechanical properties and changes in the material's surface, such as discoloration and increased roughness. For polysiloxanes, UVB radiation has been shown to be capable of breaking C-H bonds, which can then trigger further decomposition of the Si-O backbone. primescholars.com The photodegradation of polymers is a complex process that can involve various reactions, including chain scission, cross-linking, and the formation of chromophoric groups that can lead to yellowing. researchgate.net The presence of oxygen and moisture can accelerate these degradation processes. nih.gov
Chemical Degradation Pathways
This compound is susceptible to degradation by both acids and bases, which primarily target the siloxane backbone. The vinyl group can also be a site for acid-catalyzed reactions.
Acidic conditions can promote the cleavage of both the siloxane (Si-O) bonds and the vinyl-silicon (C-Si) bonds in this compound. The cleavage of the Si-O bond is a well-known degradation pathway for polysiloxanes in the presence of acid. researchgate.net This reaction is initiated by the protonation of the siloxane oxygen, making the silicon atom more susceptible to nucleophilic attack, often by water, leading to hydrolysis and chain scission. researchgate.netyoutube.com Theoretical studies have shown that the energy barrier for this reaction is significantly lowered by acid catalysis. researchgate.netyoutube.com
Furthermore, the vinyl-silicon bond is also susceptible to acid-catalyzed cleavage. This reaction is an exothermic process that can generate gas. researchgate.net The protonation of the vinyl group can lead to the formation of a carbocation intermediate, which can then undergo further reactions, leading to the cleavage of the C-Si bond.
The siloxane backbone of this compound is also susceptible to cleavage under basic conditions. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (or other base) on the silicon atom of the siloxane bond. This leads to the formation of a pentacoordinate silicon intermediate, which then breaks down to cleave the Si-O bond and form silanolates. This process can lead to the depolymerization of the polymer into smaller, soluble fragments or cyclic species. The rate of base-catalyzed degradation is influenced by factors such as the strength of the base, temperature, and the presence of solvents.
Oxidative Degradation Processes (e.g., Ozone Interaction)
The oxidative degradation of this compound, particularly through interaction with ozone, is a critical aspect of its environmental and operational stability. The presence of both vinyl functional groups and a polysiloxane backbone dictates a dual pathway of degradation, where both moieties are susceptible to oxidative attack.
The primary and most reactive sites for ozone attack within the this compound are the carbon-carbon double bonds (C=C) of the vinyl groups. The reaction proceeds via the Criegee mechanism, a well-established pathway for the ozonolysis of olefins. nih.gov This mechanism involves the 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary ozonide (a 1,2,3-trioxolane). This intermediate rapidly rearranges and cleaves to form a carbonyl compound and a carbonyl oxide, often referred to as a Criegee intermediate.
In the context of this compound, the initial cleavage of the primary ozonide is expected to yield a formaldehyde (B43269) molecule and a silyl-substituted carbonyl oxide. These highly reactive intermediates can then undergo a variety of subsequent reactions, leading to a complex mixture of degradation products. Potential reaction pathways for the carbonyl oxide include:
Intramolecular rearrangement: Leading to the formation of hydroperoxides and other oxygenated species.
Reaction with water (if present): Forming a-hydroxyhydroperoxides, which can further decompose.
Dimerization or oligomerization: Resulting in the formation of larger, more complex molecules.
Simultaneously, the polysiloxane backbone (Si-O-Si) can undergo oxidative degradation, a process that is often accelerated by factors such as UV radiation in the presence of ozone. nih.gov This degradation pathway involves the abstraction of hydrogen atoms from the methyl groups attached to the silicon atoms, leading to the formation of silanol (Si-OH) groups and the eventual cross-linking or chain scission of the polymer. Over extended exposure, this can lead to the formation of a silica-like (SiOₓ) surface layer. nih.gov The presence of ozone, a powerful oxidizing agent, can enhance the rate of these oxidative processes. researchgate.net
The degradation process results in significant changes to the polymer's physical and chemical properties. The attack on the vinyl groups leads to a loss of unsaturation and the introduction of polar, oxygen-containing functional groups such as aldehydes, carboxylic acids, and hydroperoxides. nih.govresearchgate.net This increases the surface tension and hydrophilicity of the polymer. researchgate.net Concurrently, the degradation of the siloxane backbone can lead to embrittlement, changes in molecular weight distribution, and a reduction in the material's mechanical integrity.
Illustrative degradation products expected from the ozonolysis of the vinyl group in this compound are presented in the table below.
| Initial Reactant Moiety | Intermediate Species | Potential Final Products |
| Vinyl Group (-CH=CH₂) | Primary Ozonide, Carbonyl Oxide | Formaldehyde, Silyl-substituted Aldehydes, Silyl-substituted Carboxylic Acids, Hydroperoxides |
| Polysiloxane Backbone (-Si(CH₃)-O-) | Silyl Radicals | Silanol (Si-OH), Cross-linked Networks, Shorter Polymer Chains, Silica (B1680970) (SiOₓ) |
This table presents potential degradation products based on established chemical principles of ozonolysis and siloxane oxidation. The specific distribution of products can vary based on reaction conditions.
Methodologies for Studying Degradation Kinetics and Product Analysis
The investigation of the degradation kinetics and the analysis of the resulting products from this compound require a suite of sophisticated analytical techniques. These methodologies are essential for elucidating the reaction mechanisms, determining the rate of degradation, and identifying the complex array of chemical species formed.
Studying Degradation Kinetics:
The kinetics of the degradation process, particularly the reaction with ozone, can be monitored by tracking the disappearance of reactants or the appearance of products over time. Key techniques include:
Spectroscopic Methods:
Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for monitoring the disappearance of the vinyl group's characteristic C=C stretching vibration and the appearance of new absorption bands corresponding to carbonyl (C=O) and hydroxyl (O-H) groups, which are indicative of oxidative degradation. researchgate.net Attenuated Total Reflectance (ATR-FTIR) is particularly useful for surface-specific analysis. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: While the siloxane backbone is transparent in the UV-Vis region, this technique can be employed if chromophoric degradation products are formed.
Chromatographic Methods:
Gas Chromatography (GC): Coupled with an appropriate detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is invaluable for quantifying the evolution of volatile degradation products like formaldehyde.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are used to monitor changes in the molecular weight and molecular weight distribution of the polymer as degradation proceeds, providing insights into chain scission and cross-linking events.
A summary of techniques for kinetic analysis is provided in the table below.
| Technique | Parameter Measured | Information Gained |
| Fourier Transform Infrared (FTIR) Spectroscopy | Changes in vibrational band intensities (e.g., C=C, C=O, O-H) | Rate of functional group conversion |
| Gas Chromatography (GC) | Concentration of volatile products | Rate of formation of specific degradation products |
| Size Exclusion Chromatography (SEC/GPC) | Molecular weight distribution | Rate of chain scission or cross-linking |
This table summarizes common techniques for studying the kinetics of polymer degradation.
Product Analysis:
The identification and quantification of the degradation products are crucial for understanding the degradation pathways. A combination of spectroscopic and chromatographic techniques is typically employed:
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides detailed structural information about the degradation products, both in the polymer backbone and as smaller molecules. ²⁹Si NMR is particularly valuable for probing changes in the local environment of the silicon atoms.
Mass Spectrometry (MS): Techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating complex mixtures of degradation products and identifying them based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry can provide exact molecular formulas.
Chromatographic Methods:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile and semi-volatile degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile or thermally labile degradation products.
Surface Analysis Techniques:
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and chemical states of the atoms on the polymer surface, providing evidence for the formation of a silica-like layer (SiOₓ). nih.gov
Atomic Force Microscopy (AFM): AFM is used to characterize changes in the surface morphology and roughness of the polymer as a result of degradation. nih.gov
Computational and Theoretical Investigations of Vinylmethylsiloxane Homopolymer
Molecular Modeling of Polymerization Processes and Mechanisms
Molecular modeling is instrumental in elucidating the complex mechanisms of polymerization, offering a microscopic view of the reaction pathways.
Ab initio calculations, which are based on fundamental quantum mechanics principles, can predict the reactivity of monomers and the preferred sites for reaction. acs.org In the context of vinylmethylsiloxane, these calculations are crucial for understanding its anionic ring-opening polymerization (ROP). Studies involving the anionic ROP of vinyl-substituted cyclotrisiloxanes, such as 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD₂), demonstrate the power of this approach. researchgate.net
Research has shown that during the polymerization of VD₂, the silanolate active center preferentially attacks the silicon atom that bears the vinyl group. researchgate.net In fact, at a reaction temperature of -30 °C in THF, nearly 90% of the monomer is incorporated into the growing polymer chain through this specific reaction pathway. researchgate.net This high degree of regularity is a direct consequence of the electronic and steric environment of the vinyl-substituted silicon, a feature that can be modeled and rationalized using ab initio methods. These calculations help in determining the partial charges on the atoms and the energies of the transition states for different possible ring-opening scenarios, thereby predicting the most likely mechanism.
The reactivity of monomers in copolymerization can be a poor indicator of their behavior when polymerized alone. tue.nl However, computational methods allow for the determination of reactivity ratios. For the copolymerization of VD₂ with hexamethylcyclotrisiloxane (B157284) (D₃), the reactivity ratios were determined to be r(D₃) = 0.22 and r(VD₂) = 7.8 (using the Mayo-Lewis method), indicating that the vinyl-containing monomer is significantly more reactive. researchgate.net
The simulation of polymerization reactions provides a dynamic picture of how polymer chains grow and terminate. A radical reaction mechanism consists of three main steps: initiation, propagation, and termination. youtube.commasterorganicchemistry.com
Initiation: This step creates the initial reactive species (e.g., a radical or an anion). For instance, a molecule can be broken by heat or light via homolytic cleavage to form two radicals. youtube.com
Propagation: In this step, the active center reacts with a monomer molecule to add it to the chain, regenerating the active center at the new chain end. masterorganicchemistry.com In a simulation, this would be modeled as a series of sequential monomer additions. For vinylmethylsiloxane polymerization, this involves the repeated attack of the active silanolate end of the polymer on a new cyclic monomer. A key feature of propagation is that a radical (or active site) is present in both the reactants and the products. youtube.com
Termination: This step deactivates the growing chain, stopping the polymerization process. In radical polymerization, this can happen when two radicals combine. masterorganicchemistry.com In anionic polymerization, termination can occur through reaction with impurities or a specific terminating agent.
Simulations can model the kinetics of these events, helping to predict outcomes like molecular weight distribution and polymer microstructure. By following the conversion of monomers over time, as is done experimentally via gas chromatography, simulation methods can analyze and confirm the reaction kinetics and the distribution of monomer units along the chain. researchgate.net
Molecular Dynamics Simulations for Macromolecular Conformation and Dynamics
Molecular dynamics (MD) simulations solve the classical equations of motion for a system of atoms and molecules, providing detailed information about the polymer's structure and movement. researchgate.net These simulations are a powerful tool for linking molecular structure to macroscopic properties. nih.govyoutube.com
MD simulations of polysiloxanes reveal how the inclusion of different side groups affects the polymer's conformation and dynamics. For example, increasing the viscosity of vinyl silicone oil in a system leads to a decrease in the mean square displacement and diffusion coefficient of the polymer chains, while the radius of gyration increases. rsc.org This indicates that higher viscosity oils result in less mobile and more expanded polymer conformations. rsc.org Similarly, studies on polysiloxanes with phenyl groups show that these bulky groups slow down chain diffusivity by over an order of magnitude compared to standard polydimethylsiloxane (B3030410) (PDMS). rsc.org The vinyl group, being smaller than a phenyl group but larger than a methyl group, would be expected to have an intermediate effect on chain flexibility and motion.
The table below illustrates typical data that can be extracted from MD simulations to characterize the conformation and dynamics of polysiloxane systems.
| Property | Description | Typical Finding from Siloxane Simulations | Reference |
|---|---|---|---|
| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Decreases as the viscosity of vinyl silicone oil increases, indicating reduced molecular motion. | rsc.org |
| Diffusion Coefficient | Quantifies the rate of molecular diffusion. | Slows down significantly with the incorporation of bulky side groups like phenyls. | rsc.org |
| Radius of Gyration (Rg) | A measure of the overall size and spatial extent of a polymer coil. | Increases with vinyl silicone oil viscosity, suggesting a more expanded chain conformation. | rsc.org |
| Bond Angle Distribution | Distribution of the Si-O-Si bond angles along the polymer backbone. | Varies with temperature and the nature of substituents, affecting chain flexibility. | nih.gov |
Quantum Chemical Analysis of Silicon-Oxygen Bond Stability and Vinyl Group Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, explaining bond stability and reactivity. The siloxane (Si-O-Si) bond, which forms the backbone of the polymer, has unique properties. It is characterized by a high degree of ionicity and a large bond angle, typically around 145-160°. mdpi.com The energy required to deform this angle is very low, which accounts for the high flexibility of polysiloxane chains. mdpi.com
Quantum chemical simulations can model the rupture of the Si-O bond under stress. researchgate.net These studies show that the stability of the bond is influenced by the chemical environment. For example, the presence of nucleophilic species can lower the energy barrier for bond cleavage by altering the electron density distribution around the silicon and oxygen atoms. researchgate.net
The vinyl group attached to the silicon atom is a versatile chemical handle. researchgate.net Its reactivity can also be analyzed using quantum chemical methods. These calculations can determine the electron density of the carbon-carbon double bond and its susceptibility to various reactions, such as hydrosilylation, radical addition, or its function as a ligand for transition metals. researchgate.net The reactivity of the vinyl group is crucial for subsequent cross-linking or modification of the polymer.
The following table summarizes key parameters of the siloxane bond investigated through quantum chemical calculations.
| Parameter | Typical Value / Finding | Significance | Reference |
|---|---|---|---|
| Si-O-Si Bond Angle | 145–160° | The wide and flexible bond angle contributes to the high flexibility of the polymer chain. | mdpi.com |
| Si-O Bond Energy | High (approx. 452 kJ/mol) | Contributes to the thermal stability of the polymer backbone. | |
| Energy Barrier for Bond Angle Deformation | Very low (e.g., 1.3 kJ/mol to flatten to 180°) | Explains the low glass transition temperature and high flexibility of polysiloxanes. | mdpi.com |
| Effect of Adsorbates | Nucleophilic species can lower the force required for Si-O bond rupture. | Relates to the chemical stability and degradation mechanisms of the polymer. | researchgate.net |
Predictive Modeling for Polymerization Outcomes and Architectural Control
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, aims to forecast the properties of a polymer based on the structure of its monomer units. researchgate.net This approach leverages machine learning and statistical methods to build models that can accelerate materials design by reducing the need for extensive trial-and-error experimentation. researchgate.netmdpi.com
For vinylmethylsiloxane homopolymer, predictive models could be developed to control various aspects of the final polymer:
Molecular Weight: By modeling the kinetics of initiation, propagation, and termination under different reactant concentrations and conditions, the final average molecular weight and its distribution could be predicted.
Polymer Architecture: The distribution of vinyl groups along the polymer chain is critical for its subsequent use in cross-linking reactions. As seen in copolymerization studies, the high reactivity of the vinyl-containing monomer leads to a gradient distribution of these groups when copolymerized with a less reactive monomer like D₃. researchgate.net Predictive models can help design reaction strategies (e.g., sequential monomer addition) to achieve different architectures, such as block, gradient, or random distributions. researchgate.net
Physical Properties: QSPR models can correlate monomer structure with macroscopic properties like glass transition temperature, refractive index, or mechanical strength. researchgate.net By inputting descriptors of the vinylmethylsiloxane repeating unit, these models could estimate the properties of the resulting homopolymer, allowing for in silico design of materials with desired characteristics. arxiv.org
The development of these predictive tools is a key area of modern polymer science, promising to make the design of complex polymers like vinylmethylsiloxane homopolymers faster and more efficient. stmjournals.com
Advanced Analytical Methodologies for Structural and Architectural Elucidation of Vinylmethylsiloxane Homopolymer
Spectroscopic Techniques for Structural Characterization
Spectroscopy is a fundamental tool for elucidating the chemical structure of polymers. mdpi.comnih.gov By analyzing the interaction of electromagnetic radiation with the polymer, detailed information about its functional groups, bonding, and molecular architecture can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Sequence and Functional Group Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers. researchgate.netpolymersolutions.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of atoms, allowing for the identification of functional groups and the analysis of the polymer sequence. For vinylmethylsiloxane homopolymer, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
¹H NMR (Proton NMR): This technique provides information about the different types of protons in the polymer. Key chemical shifts for this compound include signals corresponding to the methyl protons attached to the silicon atoms and the protons of the vinyl group. The integration of these signals can provide quantitative information about the relative number of each type of proton.
¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR offers a wider range of chemical shifts, providing more detailed structural information. nih.gov It can distinguish between the carbon atoms in the methyl groups and the vinyl groups, as well as any variations in their chemical environment along the polymer chain. researchgate.net
²⁹Si NMR (Silicon-29 NMR): This is a crucial technique for analyzing the siloxane backbone. researchgate.netresearchgate.net It provides direct information about the silicon environment, allowing for the identification and quantification of different siloxane units within the polymer chain. This is particularly useful for detecting branching points or irregularities in the homopolymer structure.
Table 1: Representative NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Chemical Shift (ppm) |
| ¹H | Si-CH ₃ | ~0.1 |
| ¹H | CH =CH₂ | ~5.7 - 6.2 |
| ¹³C | Si-C H₃ | ~ -2.0 |
| ¹³C | C H=CH₂ | ~132 |
| ¹³C | CH=C H₂ | ~138 |
| ²⁹Si | -(Si(CH₃)(CH=CH₂)-O)- | ~ -34 to -36 |
Note: The exact chemical shifts can vary depending on the solvent, polymer molecular weight, and instrument parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. researchgate.netresearchgate.net When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. youtube.com For this compound, FTIR is used to confirm the presence of key functional groups. researchgate.net
Key vibrational bands for this compound include:
Si-O-Si stretching: A strong, broad absorption band typically observed in the region of 1000-1100 cm⁻¹, characteristic of the siloxane backbone.
Si-CH₃ bending: Absorptions around 1260 cm⁻¹ are indicative of the methyl groups attached to the silicon atoms.
C=C stretching: A band in the region of 1590-1610 cm⁻¹ confirms the presence of the vinyl group.
=C-H stretching: Signals appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds within the vinyl group.
CH₃ stretching: Absorptions around 2960 cm⁻¹ correspond to the C-H bonds in the methyl groups.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Si-O-Si | Asymmetric Stretch | 1000 - 1100 |
| Si-CH₃ | Symmetric Deformation | ~1260 |
| C=C | Stretch | 1590 - 1610 |
| =C-H | Stretch | >3000 |
| C-H (in CH₃) | Stretch | ~2960 |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FTIR that also provides information about the vibrational modes of molecules. mdpi.com It is particularly sensitive to non-polar bonds, making it well-suited for analyzing the Si-Si and C=C bonds in this compound. The information obtained from Raman spectroscopy can corroborate FTIR data and provide additional structural details.
Chromatographic Techniques for Molecular Weight Distribution and Compositional Heterogeneity
Chromatographic methods are essential for separating the components of a polymer sample based on their physical or chemical properties. nih.gov This allows for the determination of molecular weight distribution and the identification of any impurities or compositional variations.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Methodologies
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. azom.commalvernpanalytical.compaint.org The principle of SEC is based on separating molecules according to their hydrodynamic volume in solution. paint.org Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. paint.org
By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the this compound sample can be determined. warwick.ac.uknih.gov Key parameters obtained from GPC/SEC analysis include:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths. emich.edu
The choice of solvent, typically an organic solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF), is crucial for accurate GPC analysis of polysiloxanes. azom.comphenomenex.com
Table 3: Typical GPC/SEC Data for a this compound Sample
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-average molecular weight | 5,000 - 50,000 |
| Mw ( g/mol ) | Weight-average molecular weight | 10,000 - 100,000 |
| PDI | Polydispersity Index (Mw/Mn) | 1.5 - 2.5 |
Note: These values are illustrative and can vary significantly depending on the polymerization method and conditions.
Gas Chromatography (GC) for Volatile Species and Monomer Conversion Monitoring
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.netepa.gov In the context of this compound, GC is primarily used for two purposes:
Analysis of Volatile Species: GC can be used to identify and quantify any residual volatile impurities in the final polymer product, such as unreacted monomer (vinylmethyldimethoxysilane or similar precursors), solvents, or low molecular weight cyclic siloxanes. nih.govnih.gov Headspace GC-MS is a particularly useful variation for this purpose, where the volatile compounds in the vapor phase above the sample are analyzed. researchgate.net
Monomer Conversion Monitoring: During the polymerization process, GC can be employed to monitor the disappearance of the monomer over time. polymersolutions.comresearchgate.net By taking aliquots from the reaction mixture at different time points and analyzing the monomer concentration, the rate of polymerization and the final monomer conversion can be accurately determined. americanlaboratory.com This information is critical for optimizing reaction conditions and ensuring complete polymerization.
Mass Spectrometry (MS) for Oligomer and Degradation Product Analysis
Mass spectrometry (MS) serves as a powerful analytical tool for the structural elucidation of this compound, particularly in the analysis of oligomers and degradation products. Due to the low volatility of the polymer, direct analysis is often challenging, necessitating the use of specialized ionization techniques or coupling with degradation methods. psu.edu
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a principal technique for analyzing the degradation products of this compound. americanlaboratory.comifremer.fr In this method, the polymer is subjected to controlled thermal decomposition (pyrolysis) in an inert atmosphere, breaking it down into smaller, volatile fragments. americanlaboratory.comresearchgate.net These fragments are then separated by a gas chromatograph and subsequently identified by a mass spectrometer. The resulting pyrogram provides a characteristic fingerprint of the polymer, allowing for the identification of its constituent monomers and other degradation products. americanlaboratory.com For polysiloxanes, pyrolysis typically leads to the formation of cyclic siloxane oligomers, which are the most thermodynamically stable products. Analysis of these cyclic species can provide insight into the polymer's backbone structure.
Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are employed for the analysis of intact oligomers. These methods are capable of ionizing large, non-volatile molecules with minimal fragmentation, providing information on molecular weight distribution and end-group structure. psu.edu Time-of-Flight (TOF) analyzers are often coupled with these ionization sources, offering high sensitivity for detecting even minor contaminants or byproducts. tasconusa.com
The table below outlines potential degradation products of this compound that could be identified using Py-GC/MS, based on the known degradation pathways of similar polysiloxanes.
| Potential Degradation Product | Typical m/z | Significance |
| Cyclic trimers (D3-vinyl) | 258 | Basic building block of degradation |
| Cyclic tetramers (D4-vinyl) | 344 | Common stable degradation product |
| Cyclic pentamers (D5-vinyl) | 430 | Indicator of random scission |
| Benzene | 78 | Possible byproduct from vinyl group reactions |
| Toluene | 92 | Possible byproduct from vinyl group reactions |
This table presents hypothetical data based on the fragmentation patterns of similar polysiloxane structures.
Thermoanalytical Techniques for Transformation Process Studies
Thermoanalytical techniques are indispensable for studying the transformation processes of this compound, such as thermal stability, degradation, and phase transitions. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and degradation profile. The resulting TGA curve provides critical data points, including the onset temperature of decomposition, the temperature of maximum degradation rate, and the percentage of residual mass at high temperatures. researchgate.net In an inert atmosphere (e.g., nitrogen), the degradation of polysiloxanes typically involves chain scission and the formation of volatile cyclic oligomers, leading to significant mass loss. researchgate.net In an oxidative atmosphere (e.g., air), the degradation mechanism is more complex, involving oxidation of the organic side groups (vinyl and methyl) and the formation of a stable silica (B1680970) (SiO₂) residue. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). For an amorphous polymer like this compound, the most significant transition observed is the glass transition, which relates to the onset of segmental motion in the polymer backbone. researchgate.net The Tg is a critical parameter influencing the material's mechanical properties at different temperatures. DSC can also be used to study curing (cross-linking) reactions, which are often exothermic. researchgate.net
The following table summarizes key thermal properties of a generic polysiloxane homopolymer that can be determined by TGA and DSC.
| Property | Technique | Typical Value Range | Significance |
| Onset of Decomposition (N₂) | TGA | 350-450 °C | Indicates the start of thermal degradation. |
| Onset of Decomposition (Air) | TGA | 250-350 °C | Lower onset due to oxidative degradation. |
| Char Yield at 800 °C (Air) | TGA | 20-40% | Represents the formation of a silica layer. |
| Glass Transition Temperature (Tg) | DSC | -120 to -130 °C | Defines the transition from a rigid to a flexible state. |
Note: These values are representative of polysiloxanes and may vary for specific vinylmethylsiloxane homopolymers.
Advanced Morphological Characterization Methods (Methodologies, not specific morphologies)
Advanced microscopic techniques are employed to elucidate the surface and bulk morphology of this compound at the micro- and nanoscale. These methodologies provide critical information on surface topography, phase distribution, and structural features that influence the material's macroscopic properties.
Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of materials. researchgate.net In SEM, a focused beam of electrons is scanned across the sample surface, and the resulting interactions are used to generate an image. This can reveal information about surface texture, porosity, and the presence of any fillers or contaminants. researchgate.net For this compound, SEM can be used to assess the surface quality of films or coatings and to study the effects of surface treatments or aging. researchgate.net Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, can provide elemental analysis of the surface, confirming the presence of silicon and oxygen from the siloxane backbone.
Atomic Force Microscopy (AFM) offers higher resolution imaging of surface topography compared to SEM. mdpi-res.com An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflections of the cantilever are monitored to create a three-dimensional topographic map. wpmucdn.com AFM can be operated in different modes, such as tapping mode, which is particularly suitable for soft polymer surfaces to minimize damage. uni-ulm.de This technique can be used to quantify surface roughness and identify nanoscale features on the homopolymer surface. scielo.br Furthermore, AFM can be used in force spectroscopy mode to probe the mechanical properties of the polymer at the nanoscale, such as adhesion and elasticity. uni-ulm.descielo.br
The table below outlines the types of information that can be obtained from these advanced morphological characterization methods.
| Methodology | Primary Information Obtained | Application to this compound |
| Scanning Electron Microscopy (SEM) | Surface topography, microstructure, elemental composition (with EDS) | Imaging of surface defects, analysis of fracture surfaces, verification of elemental composition. researchgate.netresearchgate.net |
| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography, surface roughness, nanomechanical properties (adhesion, modulus) | Quantification of nanoscale surface features, measurement of surface roughness, probing of local mechanical response. mdpi-res.comwpmucdn.com |
| Confocal Microscopy | 3D optical sectioning, fluorescence imaging | Visualization of bulk morphology in transparent samples, analysis of fluorescently labeled structures within the polymer matrix. acs.org |
Advanced Fabrication and Processing Methodologies for Vinylmethylsiloxane Homopolymer Systems
Crosslinking Network Formation Strategies
The transformation of liquid or fusible vinylmethylsiloxane homopolymers into solid, elastomeric materials is achieved through various crosslinking reactions that create covalent bonds between polymer chains. The choice of a specific crosslinking strategy is dictated by the desired material properties, processing conditions, and economic considerations.
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, stands as a cornerstone of silicone chemistry for forming crosslinked networks. researchgate.net This reaction is highly efficient and widely utilized for the curing of vinyl-functionalized silicones, including vinylmethylsiloxane homopolymers. researchgate.netheraeus-precious-metals.com The process typically involves the reaction of the vinyl groups on the homopolymer with a multi-functional silicon hydride crosslinking agent in the presence of a catalyst. heraeus-precious-metals.comresearchgate.net
The efficacy of hydrosilylation crosslinking is heavily reliant on the choice of catalyst. Platinum-based catalysts are the most common and effective for this purpose, exhibiting high activity at low concentrations. heraeus-precious-metals.commdpi.com
Platinum (Pt) Catalysts : Complexes of platinum, particularly in the Pt(0) oxidation state, are highly active and widely used commercially. heraeus-precious-metals.commdpi.com Key examples include:
Karstedt's Catalyst : A Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands, it is highly soluble in silicone systems and very active. mdpi.comresearchgate.net
Speier's Catalyst (H₂[PtCl₆]) : Another effective platinum catalyst for hydrosilylation reactions. mdpi.com
Ashby's Catalyst : A platinum-based catalyst known for its high activity. heraeus-precious-metals.com
Lamoreaux Catalyst : A type of platinum catalyst used in hydrosilylation curing. mdpi.com
The reactivity of these platinum catalysts is influenced by several factors, including the valence state of the platinum (Pt(0) is generally the most active), the ratio of vinyl groups to Si-H groups, and the presence of any inhibitors or moderators. heraeus-precious-metals.combohrium.com While highly efficient, platinum catalysts can be susceptible to poisoning by certain compounds containing nitrogen, phosphorus, or sulfur, which can coordinate with the platinum and deactivate it. mdpi.com
Other Transition Metal Catalysts : While platinum dominates, other transition metals have been explored for hydrosilylation catalysis. For instance, rhodium catalysts have been shown to favor the formation of the alpha isomer in certain hydrosilylation reactions, while ruthenium catalysts can favor the beta isomer. heraeus-precious-metals.com
| Catalyst Type | Common Examples | Key Characteristics |
|---|---|---|
| Platinum (Pt) Catalysts | Karstedt's Catalyst, Speier's Catalyst, Ashby's Catalyst | High activity at low concentrations, especially Pt(0) complexes. heraeus-precious-metals.commdpi.com Soluble in silicone systems. researchgate.net Can be sensitive to catalyst poisons. mdpi.com |
| Rhodium (Rh) Catalysts | - | Can exhibit different selectivity compared to platinum catalysts. heraeus-precious-metals.com |
| Ruthenium (Ru) Catalysts | - | Can offer alternative reactivity and selectivity in hydrosilylation. heraeus-precious-metals.com |
In many applications, it is crucial to control the rate of the hydrosilylation reaction, preventing premature curing at ambient temperatures while allowing for rapid crosslinking upon heating. This is achieved through the use of inhibitors or moderators, which temporarily deactivate the platinum catalyst. researchgate.net These compounds typically coordinate with the platinum center, rendering it inactive until the complex is destabilized by heat, which then liberates the active catalyst to initiate crosslinking. bohrium.com
Commonly used inhibitors include:
Maleates and fumarates bohrium.com
Acetylenic alcohols
Cyclic vinylmethylsiloxanes
The selection of an appropriate inhibitor and its concentration allows for the formulation of one-component systems with a long shelf life that cure on demand.
| Inhibitor/Moderator Class | Function | Mechanism of Action |
|---|---|---|
| Maleates and Fumarates | Control curing profile, provide latency. bohrium.com | Form a temporary, inactive complex with the platinum catalyst that dissociates upon heating. bohrium.com |
| Acetylenic Alcohols | Prevent premature curing at room temperature. | Coordinate to the platinum center, blocking its catalytic activity until a specific temperature is reached. |
| Cyclic Vinylmethylsiloxanes | Act as moderators to extend the working time of the formulation. | Compete with the linear vinyl groups for the active sites on the catalyst. |
The formation of the crosslinked network is significantly influenced by the reaction conditions.
Temperature : Higher temperatures generally accelerate the rate of hydrosilylation, leading to faster curing times. researchgate.net However, excessive temperatures can lead to side reactions or degradation of the polymer. The curing temperature must be carefully controlled to achieve the desired network structure. researchgate.net
Reactant Ratio : The molar ratio of Si-H groups in the crosslinker to the vinyl groups on the homopolymer is a critical parameter. A stoichiometric ratio aims for complete reaction of all functional groups. An excess of Si-H groups can lead to a more densely crosslinked network, potentially increasing hardness and modulus, while an excess of vinyl groups will result in unreacted vinyl functionalities in the final material. heraeus-precious-metals.com
Pressure : While temperature is the primary driver for curing, pressure can also play a role, particularly in molding applications. High pressure can ensure better mold filling and may influence the final density and mechanical properties of the cured part. rsc.orgmdpi.com
An alternative to hydrosilylation is peroxide-initiated crosslinking. This method relies on the thermal decomposition of an organic peroxide to generate free radicals. chemicalbook.com These highly reactive radicals can abstract hydrogen atoms from the methyl groups on the siloxane backbone, creating polymer radicals. The combination of these polymer radicals leads to the formation of crosslinks. rsc.orgchemicalbook.com
The efficiency of peroxide crosslinking is dependent on the type of peroxide used, the curing temperature, and the specific structure of the polysiloxane. Dialkyl peroxides are often used as they are efficient in promoting crosslinking. rsc.org The crosslinking process is typically carried out at elevated temperatures required for the decomposition of the peroxide. rsc.org However, this method can sometimes lead to side reactions and may not offer the same level of control as hydrosilylation.
While hydrosilylation and peroxide curing are the most prevalent methods, other chemistries can be employed for crosslinking vinylmethylsiloxane homopolymers. These can include radiation curing, such as with electron beams, which also proceeds via a free-radical mechanism similar to peroxide curing. chemicalbook.com Additionally, the vinyl groups on the polymer can potentially participate in other addition reactions, although these are less commonly used for bulk crosslinking of these homopolymers.
Hydrosilylation-Based Crosslinking Systems
Integration of VMSHP into Complex Polymeric Architectures and Hybrid Systems
The integration of vinylmethylsiloxane homopolymer (VMSHP) into more complex macromolecular structures is a key strategy for developing advanced materials with tailored properties. The reactive vinyl groups along the siloxane backbone serve as versatile handles for a variety of polymerization and modification reactions. This allows for the creation of sophisticated polymeric architectures, including copolymers, blends, and composites, as well as for the functionalization of surfaces. These advanced methodologies enable the combination of the inherent properties of the polysiloxane backbone—such as flexibility, thermal stability, and low surface energy—with the characteristics of other polymeric or inorganic materials.
Copolymerization Strategies (e.g., Block, Gradient, Graft Copolymers)
Copolymerization is a powerful tool for creating novel materials that synergistically combine the properties of different polymers. For vinylmethylsiloxane, several controlled polymerization techniques can be employed to produce complex architectures with precise control over molecular weight, composition, and the distribution of vinyl groups.
Block and Gradient Copolymers Anionic ring-opening polymerization (ROP) is a highly effective method for the controlled synthesis of vinylmethylsiloxane-containing copolymers. researchgate.net By using monomers like 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2) and hexamethylcyclotrisiloxane (B157284) (D3), it is possible to create copolymers with specific architectures. researchgate.net
Gradient Copolymers: The copolymerization of VD2 with D3 can produce a copolymer with a gradient distribution of vinyl groups along the polymer chain. researchgate.net Studies analyzing the copolymerization of these monomers have determined the reactivity ratios to be approximately rD3=0.22 and rVD2=7.8-8.3, indicating that the vinyl-containing monomer (VD2) is significantly more reactive. researchgate.net This difference in reactivity leads to the formation of a gradient structure where the vinyl groups are more concentrated at one end of the polymer chain.
Block Copolymers: Sequential anionic ROP, where one monomer is polymerized to completion before the addition of the second, can be used to synthesize diblock AB copolymers of poly(dimethylsiloxane) and poly(vinylmethylsiloxane). researchgate.net This method allows for the creation of distinct blocks of each polymer type, leading to microphase separation and the formation of ordered nanostructures. researchgate.net
Graft Copolymers Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. wikipedia.org These structures can be synthesized using several approaches, often involving the vinyl groups of the VMSHP as either the point of attachment for growing new chains or as the backbone from which other polymer chains are grafted.
"Grafting From": In this method, the VMSHP backbone is modified to contain initiation sites. For example, techniques like atom transfer radical polymerization (ATRP) can be used where pendent chloroacetate (B1199739) groups are introduced onto a polymer backbone, which then act as macroinitiators for the polymerization of other monomers like styrene (B11656) or acrylates. cmu.edu
"Grafting To": This strategy involves attaching pre-synthesized polymer chains with reactive end-groups to the vinyl groups along the VMSHP backbone. wikipedia.org
Macromonomer Technique: A common approach involves creating a polysiloxane chain with a polymerizable end group (a macromonomer), which can then be copolymerized with other vinyl monomers. For instance, a poly(dimethylsiloxane) macromonomer with a dimethylvinylsilyl end group can be synthesized and subsequently copolymerized with vinyl acetate. researchgate.net The resulting poly(vinyl acetate) segments can then be saponified to yield poly(vinyl alcohol)/poly(dimethylsiloxane) graft copolymers. researchgate.net
The table below summarizes various copolymerization strategies involving vinylmethylsiloxane units.
| Copolymer Architecture | Monomers / Polymers | Polymerization Method | Key Findings |
| Gradient Copolymer | 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2), hexamethylcyclotrisiloxane (D3) | Anionic Ring-Opening Polymerization (ROP) | Produces a gradient distribution of vinyl groups along the chain due to higher reactivity of the vinyl-containing monomer (rVD2 ≈ 7.8). researchgate.net |
| Block Copolymer | Sequential addition of D3 and VD2 | Sequential Anionic ROP | Yields AB diblock copolymers with controlled molecular weight and narrow molecular weight distribution. researchgate.net |
| Graft Copolymer | Poly(vinyl chloride) backbone, styrene, (meth)acrylates | Atom Transfer Radical Polymerization (ATRP) | Pendent chloroacetate groups on a PVC backbone initiate the grafting of vinyl monomers, creating PVC-g-PSt or PVC-g-PBA copolymers. cmu.edu |
| Graft Copolymer | Poly(dimethylsiloxane) macromonomer, Vinyl acetate | Radical Copolymerization | A PDMS macromonomer is copolymerized to form a graft structure, which can be further modified (e.g., saponification to PVA). researchgate.net |
Blending and Composite Formation Methodologies
Blending VMSHP or its copolymers with other polymers, or incorporating fillers to create composites, are effective strategies for developing materials with enhanced or novel properties. The vinyl functionality can play a crucial role in improving compatibility or providing sites for cross-linking within the matrix.
Blending with Other Polymers Blending allows for the physical mixing of VMSHP with other polymers to achieve a desired balance of properties. The success of blending often depends on the miscibility of the components. In many cases, VMSHP-containing block or graft copolymers are used as compatibilizers in immiscible polymer blends, where they locate at the interface between phases and improve adhesion.
A notable application is the blending of amphiphilic block copolymers containing a poly(dimethylsiloxane) block with a PDMS matrix. nih.gov For example, diblock copolymers of PDMS and a modified polystyrene block have been blended at low weight percentages (1-10 wt%) into a PDMS matrix to create advanced coatings. nih.gov The block copolymer segregates to the surface, creating a surface with both hydrophobic and lipophobic characteristics, which is desirable for applications like fouling-release coatings. nih.gov
Composite Formation VMSHP is a valuable component in the formation of composite materials, where it can act as a matrix, a surface modifier for fillers, or a coupling agent. The vinyl groups can be cross-linked to form a durable network or can react with the surface of fillers to improve dispersion and interfacial adhesion.
Matrix Material: VMSHP can be cross-linked via its vinyl groups to form a thermoset elastomer matrix. This matrix can then be filled with various materials (e.g., silica (B1680970), carbon nanotubes) to enhance its mechanical, thermal, or electrical properties.
Filler and Reinforcement: The incorporation of nanofillers into VMSHP-based matrices is a key area of research. For instance, adding a small amount (e.g., 0.1 wt%) of multiwall carbon nanotubes (CNTs) to a blend of a PDMS-containing block copolymer and a PDMS matrix can create a nanocomposite with improved properties for fouling-release applications. nih.gov General-purpose silanes are widely used in composites to increase mechanical properties and improve the dispersion of mineral fillers. gelest.com
The following table details examples of VMSHP-based blends and composites.
| System Type | VMSHP-based Component | Added Material | Methodology | Resulting Properties |
| Polymer Blend | Amphiphilic PDMS-b-Polystyrene diblock copolymer | Poly(dimethylsiloxane) (PDMS) matrix | Solution blending (1-10 wt%) | Surface segregation of the block copolymer creates a hydrophobic and lipophobic surface for improved fouling-release. nih.gov |
| Nanocomposite | Blend of PDMS-b-Polystyrene copolymer and PDMS matrix | Multiwall Carbon Nanotubes (CNTs) | Blending | Creates a nanocomposite coating with enhanced performance characteristics. nih.gov |
| General Composite | Silane coupling agents (vinyl-functional) | Mineral fillers (e.g., silica) | Surface treatment of filler, compounding | Improved dispersion of filler and enhanced mechanical properties of the composite. gelest.com |
Surface Modification Techniques Utilizing Vinyl Reactivity
The vinyl groups present on the VMSHP backbone are highly amenable to chemical modification, making them ideal for tailoring the surface properties of materials. These modifications can transform a hydrophobic siloxane surface into one that is hydrophilic, biocompatible, or reactive towards other molecules.
The vinyl group is a versatile precursor function that is not only susceptible to a wide range of chemical modifications but can also act as an effective ligand for binding transition metals. researchgate.net This reactivity is central to many surface functionalization strategies.
Common surface modification techniques include:
Hydrosilylation: This is one of the most common and efficient reactions involving the vinyl group. It involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond, typically catalyzed by a platinum complex. This reaction can be used to graft a vast array of molecules onto the surface, provided they have a silyl-hydride group.
Thiol-Ene "Click" Chemistry: The reaction between a thiol (R-SH) and the vinyl group is another highly efficient modification route. This reaction can proceed via a radical mechanism, often initiated by UV light, and allows for the covalent attachment of thiol-containing molecules, including biomolecules, to create functional surfaces.
Epoxidation and Ring-Opening: The vinyl groups can be converted to epoxide groups, which are themselves reactive handles for further modification. The epoxide ring can be opened by various nucleophiles (e.g., amines, alcohols), allowing for the introduction of a wide range of functional groups.
Plasma Polymerization: This technique can be used to deposit a thin, highly cross-linked polymer film onto a substrate. VMSHP can be used as a precursor monomer in a plasma process to create a stable, functional coating on various materials. nih.gov This method is advantageous as it is solvent-free and the modification is confined to the surface without altering the bulk properties of the substrate. nih.gov
These covalent modification techniques produce robust surfaces that are more stable than those created by simple physisorption. nih.gov For example, modifying a PDMS surface to make it hydrophilic can substantially prevent the adsorption of proteins, which is critical for many microfluidic and biomedical applications. nih.gov
The table below outlines several surface modification techniques that leverage the reactivity of the vinyl groups in VMSHP.
| Modification Technique | Reagents / Conditions | Reactive Site | Outcome of Modification |
| Hydrosilylation | Si-H functional compounds, Platinum catalyst | Vinyl group (C=C) | Covalent attachment of silyl-containing molecules; used for grafting polymers or functional groups. |
| Thiol-Ene Reaction | Thiol-containing molecules (R-SH), UV initiator | Vinyl group (C=C) | Covalent attachment of various molecules, including biomolecules, to create biocompatible or functional surfaces. |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Vinyl group (C=C) | Conversion of vinyl groups to reactive epoxide rings for subsequent ring-opening reactions. |
| Binding of Metals | Transition metal complexes | Vinyl group (C=C) | The vinyl group acts as a ligand to bind transition metals, useful for catalysis or creating active sites. researchgate.net |
| Plasma Polymerization | VMSHP as monomer, Plasma reactor | Entire molecule | Deposition of a thin, stable, functional polysiloxane coating on a substrate. nih.gov |
Emerging Research Directions and Future Perspectives in Vinylmethylsiloxane Homopolymer Science
Development of Novel Polymerization Catalysts and Initiators
The synthesis of vinylmethylsiloxane homopolymers has traditionally relied on established polymerization techniques. However, the quest for greater control over polymer properties and more environmentally benign processes has spurred the development of new catalysts and initiators.
Anionic ring-opening polymerization (ROP) remains a key method for producing well-defined vinylmethylsiloxane homopolymers. evitachem.comresearchgate.net For instance, the polymerization of cyclic vinylmethylsiloxane monomers like 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2) can be initiated by organolithium compounds such as n-butyllithium in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This approach allows for precise control over the molecular weight and the distribution of vinyl groups along the polymer chain. researchgate.net Research has shown that at lower temperatures, such as -30 °C, the resulting copolymer structure is highly regular. researchgate.net
Beyond traditional anionic initiators, research is exploring alternative catalytic systems. For example, the use of a carboxylate salt of an aminosilane (B1250345) as a catalyst for the condensation polymerization between an aminosilane and a silanol-functional polysiloxane represents a novel approach. google.com This method can be conducted at elevated temperatures, typically between 50 and 200 °C, to facilitate the condensation reaction. google.com
Furthermore, the development of catalysts for controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, is a significant area of research for vinyl monomers in general. elsevierpure.comscirp.orgscirp.org While the direct application to vinylmethylsiloxane homopolymerization is still an emerging area, these methods offer the potential for synthesizing complex architectures like block and star copolymers with narrow molecular weight distributions. researchgate.net The development of novel polymerization methodologies, including those that go beyond traditional RAFT radical chain-growth, opens up new possibilities for creating complex polymer structures. weiyougroup.org
The following table summarizes some of the initiators and catalysts being explored for vinylmethylsiloxane and related polymer syntheses:
| Initiator/Catalyst System | Polymerization Type | Key Advantages |
| n-Butyllithium | Anionic Ring-Opening Polymerization | Precise control over molecular weight and vinyl group distribution. researchgate.net |
| Aminosilane Carboxylate Salt | Condensation Polymerization | Novel approach for specific polysiloxane synthesis. google.com |
| Copper-based catalysts (e.g., CuCl/bpy) | Atom Transfer Radical Polymerization (ATRP) | Potential for controlled synthesis of complex architectures. researchgate.net |
| RAFT Agents (e.g., xanthates) | Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Enables synthesis of polymers with narrow polydispersity. researchgate.net |
| I-nBuLi | Anionic Polymerization | Effective for high molecular weight fluorosilicone polymers. nih.gov |
| I-NaOH | Anionic Polymerization | Used for preparing vinyl-containing prepolymers. nih.gov |
Sustainable Synthesis and Processing Approaches
The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. For silicone production, this involves moving away from energy-intensive processes and harmful chemicals.
A significant challenge in traditional silicone synthesis is the high energy consumption, with carbothermal reduction occurring at temperatures exceeding 3,600 degrees Fahrenheit. bgsu.edu The production of every kilogram of silicon metal, the precursor to silicone polymers, can release a substantial amount of carbon dioxide. bgsu.edu Consequently, developing more sustainable synthesis routes is a critical research focus.
One promising avenue is the use of alternative, non-chlorinated monomers like alkoxysilanes. mdpi.com The synthesis of these monomers can be achieved through the esterification of chlorosilanes, but a greener approach involves direct reactions with alcohols, avoiding the use of chlorine altogether. mdpi.com Research has demonstrated the potential for producing triethoxysilane (B36694) from silicon and ethanol (B145695) in the presence of a copper catalyst at atmospheric pressure. mdpi.com
Biocatalysis presents another innovative and sustainable approach. rsc.org The enzyme silicatein-α, found in marine sponges, has been shown to catalyze the formation of polysiloxanes from dialkoxysilane precursors in non-aqueous media. rsc.org This enzymatic method avoids the use of chlorinated compounds and operates under milder conditions than traditional chemical synthesis. rsc.org
In addition to sustainable synthesis, the recycling and upcycling of silicone materials are gaining attention. Depolymerization techniques that convert silicone polymers back into their constituent monomers at room temperature using catalysts are being developed. bgsu.edu This process not only saves resources and energy but also contributes to a more circular economy for silicones. bgsu.edu
Strategies to improve the sustainability of silicone polymers also include tethering organic entities, particularly natural products, to the silicone backbone. nih.gov This can facilitate degradation at the end of the product's life. nih.gov
The following table highlights some sustainable approaches in vinylmethylsiloxane and general silicone science:
| Sustainable Approach | Description | Potential Benefits |
| Use of Alkoxysilanes | Replacing chlorosilanes with alkoxysilanes as monomers. mdpi.com | Avoids the production of harmful byproducts like hydrogen chloride. mdpi.com |
| Biocatalysis with Silicatein-α | Enzymatic synthesis of polysiloxanes from dialkoxysilane precursors. rsc.org | Environmentally friendly, avoids chlorinated compounds. rsc.org |
| Room-Temperature Depolymerization | Catalytic breakdown of silicone polymers into monomers for reuse. bgsu.edu | Reduces energy consumption and waste. bgsu.edu |
| Tethering of Natural Products | Incorporating biodegradable organic moieties into the polymer structure. nih.gov | Facilitates degradation at end-of-life. nih.gov |
| Biomass-derived feedstocks | Synthesis of key chemical intermediates from renewable biomass sources. rsc.org | Reduces reliance on fossil fuels. rsc.org |
Advanced Characterization Techniques for In Situ Studies
Understanding the polymerization process in real-time is crucial for optimizing reaction conditions and controlling the final polymer properties. Advanced characterization techniques that can be applied in situ are therefore invaluable tools in vinylmethylsiloxane homopolymer research.
Spectroscopic techniques are at the forefront of in situ monitoring. Fourier Transform Infrared (FTIR) spectroscopy is a widely used and accessible method for detecting the presence of silicones and tracking changes in their structure during polymerization. sudmed.ru The strong absorption bands of silicones in the mid-infrared range allow for the detection of even low concentrations. sudmed.ru
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, provides detailed structural information. researchgate.netsudmed.ru For instance, ²⁹Si NMR can be used to study the sequencing of siloxane units in copolymers, offering insights into the distribution of vinyl groups along the polymer chain. researchgate.net
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique. sudmed.ru It can be used to follow the conversion of monomers during polymerization by analyzing the reaction mixture at different time points. researchgate.net This is particularly useful in copolymerization studies to determine the reactivity ratios of the different monomers. researchgate.net
Microscopy techniques are also being employed to study the morphology of polysiloxane-based materials as they form. For example, in situ polymerization within a blend can be monitored to understand the formation of nanophases. researchgate.net Techniques like scanning probe microscopy, which includes atomic force microscopy (AFM), can provide high-resolution images of the material's structure and morphology. researchgate.netoup.com
The following table summarizes some advanced characterization techniques and their applications in studying vinylmethylsiloxane homopolymers:
| Characterization Technique | Information Obtained | Application in this compound Science |
| Fourier Transform Infrared (FTIR) Spectroscopy | Functional group analysis, structural changes. sudmed.ru | Monitoring the polymerization process and identifying polymer structure. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Detailed structural information, polymer sequencing. researchgate.netsudmed.ru | Determining vinyl content and distribution in the polymer chain. researchgate.netresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Monomer conversion, byproduct identification. sudmed.ru | Following the kinetics of polymerization and copolymerization reactions. researchgate.net |
| Atomic Force Microscopy (AFM) | Surface topography, phase morphology. researchgate.netoup.com | Characterizing the morphology of polymer blends and composites. scirp.org |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution. evitachem.com | Determining the size and dispersity of the synthesized polymers. evitachem.com |
Design Principles for Tailored Macromolecular Architectures
The functionality of the monomers used in the synthesis plays a critical role in determining the final polymer architecture. silibasesilicone.com Monofunctional monomers act as chain terminators, difunctional monomers lead to linear chains, and trifunctional or tetrafunctional monomers result in branched or cross-linked structures. silibasesilicone.com By carefully selecting the ratio of these monomers, polymers with a wide range of structures, from linear oils to highly cross-linked resins, can be produced. silibasesilicone.com
Controlled polymerization techniques are key to achieving well-defined macromolecular architectures. elsevierpure.comresearchgate.net Anionic polymerization, for example, allows for the synthesis of block copolymers by the sequential addition of different monomers. researchgate.net This enables the creation of materials with distinct domains that can self-assemble into ordered nanostructures.
The vinyl groups in vinylmethylsiloxane homopolymers are particularly important as they provide a reactive handle for post-polymerization modifications. evitachem.com These groups can participate in various chemical reactions, such as hydrosilylation, which can be used to create cross-linked networks or to graft other molecules onto the polymer backbone. escholarship.org This versatility allows for the design of materials with tunable properties, such as stress relaxation and solvent resistance. escholarship.org
Recent research has focused on creating more complex architectures, such as bottlebrush polymers and star-like structures. researchgate.netescholarship.org These advanced architectures can impart unique properties to the material, such as super-softness in the case of networks formed from bottlebrush polymers. escholarship.org The design of copolymers with specific sequences (e.g., block, statistical, gradient) is also a key area of investigation for controlling material properties. nist.gov
The following table outlines some design principles for tailoring the macromolecular architecture of vinylmethylsiloxane homopolymers:
| Design Principle | Method/Approach | Resulting Architecture/Property |
| Monomer Functionality Control | Varying the ratio of monofunctional, difunctional, and trifunctional monomers. silibasesilicone.com | Linear, branched, or cross-linked polymers. silibasesilicone.com |
| Controlled Polymerization | Utilizing techniques like anionic ROP or ATRP. researchgate.netresearchgate.net | Well-defined block copolymers, star polymers with controlled molecular weight. researchgate.netresearchgate.net |
| Post-Polymerization Modification | Utilizing the reactivity of vinyl groups for reactions like hydrosilylation. evitachem.comescholarship.org | Cross-linked networks, functionalized polymers with tailored properties. escholarship.org |
| Sequential Monomer Addition | Adding different monomers in a specific order during polymerization. researchgate.net | Diblock or multiblock copolymers. researchgate.net |
| Architectural Complexity | Synthesizing non-linear structures like bottlebrush or star polymers. researchgate.netescholarship.org | Materials with unique properties such as super-softness or tailored self-assembly. escholarship.orgpolimi.it |
Q & A
Advanced Research Question
- Kinetic Modeling : Track monomer conversion via real-time FT-IR to adjust catalyst loading and temperature .
- Catalyst Screening : Acidic catalysts (HCl) favor linear growth, while basic catalysts enhance crosslinking .
- Solvent Removal : Distilling off methanol/ethanol during polycondensation shifts equilibrium toward higher molecular weights .
Case Study : A 20 mol% vinylphenyldiethoxysilane monomer with 40 mol% methylphenyldimethoxysilane achieved a 10,000 g/mol polymer using tetra-n-Bu ammonium hydroxide at 115°C .
What strategies are effective in resolving contradictions between experimental data and theoretical models in vinylmethylsiloxane homopolymer crosslinking studies?
Advanced Research Question
- Multi-Method Validation : Combine SEC, rheology, and swelling tests to reconcile discrepancies in crosslink density .
- Controlled Radical Polymerization (CRP) : Introduce chain-transfer agents to standardize branching vs. linearity ratios .
- Machine Learning : Platforms like Polybot automate data analysis to identify outliers in reaction yield vs. theoretical predictions .
Example : A study using ¹H NMR and swelling tests resolved a 15% deviation in crosslink density attributed to unreacted vinyl groups .
What advanced applications of vinylmethylsiloxane homopolymers are emerging in materials science?
Advanced Research Question
- High-Precision Lithography : High-vinyl-content copolymers (>30 mol%) enable sub-100 nm resolution in soft lithography due to controlled elasticity .
- LED Encapsulation : Linear homopolymers (1,000–1,500 g/mol) with phenylthiomethyl groups improve refractive index matching (RI ~1.50) for optical devices .
- Autonomous Material Discovery : Platforms integrating AI (e.g., Polybot) optimize polymer formulations for targeted properties like adhesion or thermal conductivity .
Reference : A 2020 study achieved 40 mol% PSMP incorporation in polysiloxanes for LED encapsulation, yielding RI = 1.52 and Tg = −45°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
